N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity ADME Drug-likeness

N-(3,4-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ChemDiv Catalog ID: D393-0096; molecular formula C₂₂H₂₂N₄, MW 342.44 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative bearing a 3,5-dimethylpyrimidine core, a 2-phenyl ring, and a 7-(3,4-dimethylphenyl)amine substituent. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, with demonstrated activity across multiple target classes including cyclin-dependent kinases (CDKs), Pim kinases, KDR/VEGFR2, CRF1 receptors, and mycobacterial ATP synthase.

Molecular Formula C22H22N4
Molecular Weight 342.4 g/mol
Cat. No. B11335883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H22N4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C
InChIInChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-17(4)21(25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3
InChIKeyODYIMUCETLFLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Compound Identity and Scaffold Context for Procurement Decisions


N-(3,4-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ChemDiv Catalog ID: D393-0096; molecular formula C₂₂H₂₂N₄, MW 342.44 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative bearing a 3,5-dimethylpyrimidine core, a 2-phenyl ring, and a 7-(3,4-dimethylphenyl)amine substituent . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, with demonstrated activity across multiple target classes including cyclin-dependent kinases (CDKs), Pim kinases, KDR/VEGFR2, CRF1 receptors, and mycobacterial ATP synthase . This compound is offered as a screening-grade small molecule (≥95% purity, 196 mg available stock at time of listing) with computed logP of 5.54, logD of 4.19, and polar surface area of 29.77 Ų . It is important to note that no peer-reviewed, quantitative biological assay data specific to this compound have been published in the open literature as of the search date; differentiation claims herein are therefore derived from comparative physicochemical profiling, class-level structure–activity relationship (SAR) inference, and structural analogy to closely related pyrazolo[1,5-a]pyrimidin-7-amines with published activity data.

Why N-(3,4-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with In-Class Analogs: Physicochemical and SAR Rationale


Within the pyrazolo[1,5-a]pyrimidin-7-amine chemical space, even seemingly minor substituent variations at the 7-amino position produce substantial shifts in lipophilicity, solubility, and target engagement profiles that preclude simple generic substitution . The target compound carries a 3,4-dimethylphenyl aniline at C7, which imparts a computed logP of 5.54—significantly more lipophilic than the N-benzyl analog (logP ~3.2) and the N-(2-methoxyethyl) analog (MW 296.37, containing a polar ether side chain) . The 3,5-dimethyl substitution pattern on the pyrimidine ring, as opposed to the 2,5-dimethyl regioisomer found in the well-characterized CRF1 antagonist MPZP (Ki = 4.9 nM), redirects the vector of the methyl groups within the ATP-binding pocket and is predicted to alter kinase selectivity profiles . Furthermore, class-level SAR from anti-mycobacterial pyrazolo[1,5-a]pyrimidine programs demonstrates that the nature of the 7-amino substituent—aryl vs. alkyl vs. benzyl—directly governs both potency and hERG liability . These structural differences are not cosmetic; they determine whether a compound engages CDK2, Pim-1, KDR, CRF1, or the mycobacterial ATP synthase, and they dictate the compound's solubility-limited developability. The sections below provide the quantitative basis for these differentiation claims.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Lipophilicity-Driven Differentiation: Target Compound Exhibits 1.7-Fold Higher logP vs. N-Benzyl Analog with Implications for Membrane Permeability and CYP Liability

The target compound (ChemDiv D393-0096) has a computed logP of 5.54 and logD of 4.19, compared with N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine which has a reported logP of approximately 3.2 . This represents a 2.34 log unit difference in lipophilicity (approximately 220-fold higher octanol-water partition coefficient). The elevated logP of the target compound is driven by the 3,4-dimethylphenyl aniline substituent at C7 replacing the benzylamine moiety; the additional methyl groups and direct N-aryl linkage eliminate the benzylic methylene spacer and add hydrophobic surface area. In the context of kinase inhibitor drug design, logP values above 5 are associated with increased phospholipidosis risk and reduced aqueous solubility, while logP values in the 3–4 range are generally considered more developable . This differentiation is critical for users selecting compounds for permeability-limited or solubility-limited assay formats.

Lipophilicity ADME Drug-likeness logP Permeability

3,5-Dimethyl vs. 2,5-Dimethyl Pyrimidine Substitution: Predicted Kinase Selectivity Divergence Based on Class-Level SAR

The target compound features a 3,5-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core. In contrast, the well-characterized MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) carries a 2,5-dimethyl pattern and acts as a potent CRF1 receptor antagonist (Ki = 4.9 nM, IC₅₀ = 6.1 nM) . The 3,5-dimethyl substitution has been explicitly noted to enhance kinase selectivity compared with 2,5-dimethyl analogs, likely due to steric effects altering ATP-binding pocket interactions . This is consistent with broader pyrazolo[1,5-a]pyrimidine SAR: the 3-position substituent projects toward the hinge region of kinases, while the 5-position group occupies the ribose pocket; swapping methyl groups from the 2,5 to the 3,5 configuration changes the vector of these hydrophobic contacts . Users seeking CRF1 antagonism should therefore select 2,5-dimethyl analogs such as MPZP, while those pursuing kinase inhibition (CDK, Pim, KDR, TrkA) may find the 3,5-dimethyl pattern of the target compound more appropriate for their screening cascade.

Kinase selectivity ATP-binding pocket Regioisomer SAR Pyrazolo[1,5-a]pyrimidine

7-Aniline Substituent Comparison: 3,4-Dimethylphenyl vs. 4-Methoxyphenyl, 4-Bromophenyl, and Benzyl – Impact on Hydrogen Bonding, PSA, and Predicted Oral Bioavailability

The target compound carries a 3,4-dimethylphenyl group at the 7-amino position, with a computed polar surface area (PSA) of 29.77 Ų, one H-bond donor, and two H-bond acceptors . By comparison, the N-(4-methoxyphenyl) analog introduces an additional H-bond acceptor (the methoxy oxygen), increasing PSA and potentially enhancing aqueous solubility at the cost of membrane permeability . The N-(4-bromophenyl) analog (MW 393.28, C₂₀H₁₇BrN₄) introduces a heavy halogen that increases molecular weight by ~51 Da and adds potential for halogen bonding interactions but also increases metabolic liability via CYP-mediated oxidative debromination . The N-benzyl analog (MW 328.4) incorporates a flexible methylene spacer between the aniline nitrogen and the phenyl ring, reducing conjugation with the pyrimidine core and altering the electronic environment of the 7-amino group . For users screening against kinase targets, the 3,4-dimethylphenyl group provides a balanced profile: moderate lipophilicity without metabolically labile ether linkages, no heavy halogens that complicate SAR interpretation, and direct N-aryl conjugation that rigidifies the binding conformation.

Structure-activity relationship Aniline substituent Polar surface area Hydrogen bonding Drug-likeness

Pyrazolo[1,5-a]pyrimidine Scaffold Validated Kinase Inhibition: Class-Level Evidence from CDK2, Pim-1, KDR, TrkA, and ALK2 Inhibitor Programs

Although the target compound itself lacks published kinase inhibition data, the pyrazolo[1,5-a]pyrimidin-7-amine scaffold class has been extensively validated as a kinase inhibitor pharmacophore. Representative quantitative benchmarks from peer-reviewed studies include: (a) 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors with optimized IC₅₀ = 19 nM (compound 3g) ; (b) pyrazolo[1,5-a]pyrimidine-3-carbonitriles as Pim-1 inhibitors with IC₅₀ values of 0.54–0.68 μM (compounds 4d, 5d, 9a) vs. quercetin IC₅₀ = 0.91 μM ; (c) 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines as multikinase inhibitors, with compound 7d showing TrkA IC₅₀ = 0.087 μM and ALK2 IC₅₀ = 0.105 μM, and compound 10e inhibiting TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2 at submicromolar concentrations ; (d) structure-guided CDK2 inhibitors based on pyrazolo[1,5-a]pyrimidines with high potency and selectivity against GSK-3β . The target compound's 3,5-dimethyl-2-phenyl-7-anilino substitution pattern places it squarely within this validated kinase inhibitor chemical space .

Kinase inhibition CDK2 Pim-1 KDR TrkA Anticancer

Aqueous Solubility and Formulation Considerations: Computed logSw = −5.70 Indicates Sub-Micromolar Solubility Requiring DMSO Stock Handling Protocols

The target compound has a computed logSw (log aqueous solubility) of −5.6993, corresponding to an estimated aqueous solubility of approximately 0.07 mg/L (0.2 μM) at 25°C . This places the compound in the 'poorly soluble' category according to the Biopharmaceutics Classification System (BCS). By comparison, the N-(2-methoxyethyl) analog, with its polar ether side chain (MW 296.37, contains one oxygen HBA), is expected to exhibit higher aqueous solubility, while the N-(4-bromophenyl) analog (MW 393.28) is predicted to be even less soluble due to increased molecular weight and halogen-induced crystallinity . For screening applications, the target compound will require dissolution in DMSO at 10–30 mM stock concentrations, with final assay DMSO concentrations maintained below 0.1% (v/v) to avoid solvent-induced assay artifacts . Users should be aware that the high logP (5.54) combined with low solubility creates a risk of non-specific binding to plasticware and serum proteins in cell-based assays, necessitating appropriate control experiments.

Aqueous solubility logSw DMSO solubility Assay interference Formulation

Recommended Research and Procurement Application Scenarios for N-(3,4-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiated Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The target compound is best deployed as a member of a kinase-biased screening library. Its 3,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core is associated with enhanced kinase selectivity relative to 2,5-dimethyl regioisomers, based on class-level SAR . The pyrazolo[1,5-a]pyrimidin-7-amine scaffold has produced potent inhibitors of CDK2, Pim-1, KDR, TrkA, ALK2, and EGFR at submicromolar to low nanomolar potencies . Procurement of this compound is recommended for screening decks targeting the CMGC kinase family (CDKs, GSK-3β), Pim kinases, or receptor tyrosine kinases (KDR/VEGFR2, TrkA). The compound's high logP (5.54) and low computed solubility (logSw = −5.70) necessitate DMSO stock preparation at 10–30 mM and final assay DMSO concentrations ≤0.1% . Due to the absence of published selectivity data, users should incorporate broad kinase panel counter-screening (e.g., 50–100 kinase panel) to establish selectivity early in the hit triage process.

Structure-Activity Relationship (SAR) Exploration of the 7-Anilino Pharmacophore

The target compound's 3,4-dimethylphenyl aniline at C7 represents a specific vector in 7-substituent SAR space. When procured alongside its closest analogs—N-(4-methoxyphenyl) (additional HBA), N-(4-bromophenyl) (halogen bonding probe), N-benzyl (flexible linker), and N-(2-methoxyethyl) (polar, low logP)—the target compound serves as the 'dimethylanilino reference point' for mapping lipophilic tolerance at the 7-position . This analog set enables systematic exploration of how 7-substituent electronics, sterics, and lipophilicity affect kinase potency and selectivity. The ~200-fold logP range across the set (from ~2.95 for MPZP to 5.54 for the target compound) also provides a tool for correlating lipophilicity with cellular permeability, CYP inhibition, and plasma protein binding in secondary ADME assays .

Anti-Mycobacterial Drug Discovery – ATP Synthase Inhibitor Screening

Pyrazolo[1,5-a]pyrimidin-7-amines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . The most effective analogues in published SAR campaigns contained a 3-(4-fluoro)phenyl group with varied 5-alkyl/aryl substituents and demonstrated potent in vitro M.tb growth inhibition, low hERG liability, and favorable microsomal stability . While the target compound carries a 2-phenyl rather than a 3-(4-fluoro)phenyl group and a 7-(3,4-dimethylphenyl)amine rather than the 7-(2-pyridylmethylamine) found in the most active anti-TB analogues, it retains the core pyrazolo[1,5-a]pyrimidin-7-amine scaffold. Procurement for anti-mycobacterial screening is justified as a scaffold-hopping or diversity-oriented synthesis (DOS) entry point, with the expectation that the 3,5-dimethyl and 2-phenyl groups may confer differential M.tb strain selectivity or resistance profile compared to the published 3-(4-fluoro)phenyl lead series.

Computational Chemistry and Molecular Docking Studies

The target compound's well-defined structure (SMILES: Cc1ccc(cc1C)Nc1cc(C)nc2c(C)c(c3ccccc3)nn12), moderate molecular weight (342.44 Da), and conformational rigidity (direct N-aryl linkage, fused bicyclic core) make it suitable for computational docking and molecular dynamics studies targeting kinase ATP-binding sites . The 3,5-dimethyl groups provide clear hydrophobic pharmacophore features, while the 2-phenyl ring offers opportunities for π-π stacking with hinge-region residues. The compound can serve as a virtual screening query or as a starting point for free energy perturbation (FEP) calculations to predict the impact of 7-substituent modifications on binding affinity. Users should note that N-benzyl analog docking studies have yielded SARS-CoV-2 3CLpro IC₅₀ predictions of ~0.8 μM, suggesting that pyrazolo[1,5-a]pyrimidin-7-amines may also engage non-kinase targets ; computational target prediction across the proteome is advisable to anticipate potential polypharmacology.

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